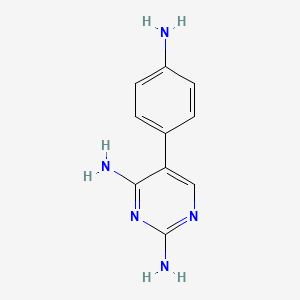

5-(4-Aminophenyl)-2,4-pyrimidinediamine

描述

Contextual Significance of the 2,4-Pyrimidinediamine Scaffold in Drug Discovery

The 2,4-pyrimidinediamine moiety is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the development of novel drugs. The significance of the 2,4-diaminopyrimidine (B92962) scaffold lies in its ability to mimic the purine (B94841) core of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell and a crucial substrate for a vast family of enzymes known as kinases.

Kinases play a pivotal role in cell signaling pathways that regulate cellular processes such as growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 2,4-diaminopyrimidine scaffold can effectively compete with ATP for binding to the active site of kinases, thereby inhibiting their function. This has led to the development of a multitude of kinase inhibitors based on this core structure for the treatment of various cancers and inflammatory disorders. nih.govacs.orgnih.govnih.gov

The versatility of the 2,4-diaminopyrimidine scaffold is further enhanced by the ability to introduce various substituents at different positions of the pyrimidine (B1678525) ring. The substitution at the 5-position is particularly crucial for modulating the potency and selectivity of the resulting compounds. acs.org The introduction of an aryl group at this position, as seen in 5-(4-Aminophenyl)-2,4-pyrimidinediamine, can lead to enhanced interactions with the target protein and can be further functionalized to fine-tune the pharmacological profile of the molecule. acs.orgmdpi.com For instance, through high-throughput screening, compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator of innate immune responses. acs.org

The development of derivatives from this scaffold has shown promising results against a range of cancer cell lines. For example, certain novel 2,4-diaminopyrimidine derivatives have exhibited significant potency against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. rsc.org

Table 1: Research Findings on Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Target/Mechanism | Reference |

| 9k | A549 | 2.14 | Induces apoptosis, cell cycle arrest at G2-M phase | rsc.org |

| 9k | HCT-116 | 3.59 | Induces apoptosis, cell cycle arrest at G2-M phase | rsc.org |

| 13f | A549 | 1.98 | Not specified | rsc.org |

| 13f | HCT-116 | 2.78 | Not specified | rsc.org |

| A12 | A549 | 0.130 | Focal Adhesion Kinase (FAK) inhibitor | nih.gov |

| A12 | MDA-MB-231 | 0.094 | Focal Adhesion Kinase (FAK) inhibitor | nih.gov |

| Y18 | HCT116, A549 | Not specified | Suppresses GTSE1 transcription and expression | nih.gov |

Historical Perspective on the Development of Pyrimidinediamine-Based Compounds

The journey of pyrimidinediamine-based compounds in medicinal chemistry began long before their recognition as kinase inhibitors. In the mid-20th century, researchers identified 2,4-diaminopyrimidines as potent antimalarial agents. acs.org This discovery was rooted in the understanding of folic acid metabolism. Folic acid is essential for the synthesis of nucleic acids, and its deficiency halts cell division. Certain 2,4-diaminopyrimidine derivatives were found to be powerful inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway. nih.gov This mechanism of action was effective against the rapidly proliferating malarial parasite.

A notable example from this era is the development of 2,4-diamino-5-arylpyrimidines as antimalarials, which laid the groundwork for future explorations of 5-substituted derivatives. acs.org The synthesis of the core 2,4-diaminopyrimidine structure was also a subject of early chemical research, with patents describing methods for their preparation from precursors like 2-amino-4-chloropyrimidines. google.com

The transition of the 2,4-diaminopyrimidine scaffold from an antifolate to a kinase inhibitor platform marked a significant evolution in its application. As the understanding of cellular signaling pathways grew, so did the recognition of kinases as prime therapeutic targets. The structural similarity of the 2,4-diaminopyrimidine core to the purine ring of ATP was exploited to design a new generation of targeted therapies. The 4-aminopyrazolopyrimidine scaffold, a close relative, also emerged as a key structure in the design of kinase inhibitors, further highlighting the importance of this general chemotype in modern drug discovery. nih.gov This historical trajectory from broad-spectrum antimetabolites to highly specific enzyme inhibitors showcases the enduring utility and adaptability of the pyrimidinediamine scaffold in medicinal chemistry.

Table 2: Selected Biologically Active 2,4-Diaminopyrimidine Derivatives

| Compound Class | Therapeutic Target | Application | Reference |

| 5-Aryl-2,4-diaminopyrimidines | Dihydrofolate Reductase | Antimalarial | acs.org |

| 5-Aryl-2,4-diaminopyrimidines | IRAK4 | Anti-inflammatory | acs.org |

| 2,4-Dianilinopyrimidines | Focal Adhesion Kinase (FAK) | Anticancer | nih.gov |

| 2,4-Diaminopyrimidines | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | nih.gov |

| 2,4-Diaminopyrimidines | Beta-secretase 1 (BACE1) | Anti-Alzheimer's (potential) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-(4-aminophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,11H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXVPAMWADIODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345977 | |

| Record name | 5-(4-Aminophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71552-29-9 | |

| Record name | 5-(4-Aminophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 4 Aminophenyl 2,4 Pyrimidinediamine

Established Synthetic Routes for 5-(4-Aminophenyl)-2,4-Pyrimidinediamine and its Precursors

Traditional synthetic strategies for this compound and related structures rely on robust and well-understood reaction classes. These methods involve the sequential or convergent assembly of the pyrimidine (B1678525) core and its substituents.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates the displacement of leaving groups (typically halogens) by nucleophiles. bhu.ac.in Leaving groups at the C2, C4, and C6 positions are particularly susceptible to displacement. bhu.ac.in

A common route to 2,4-diaminopyrimidine (B92962) scaffolds involves the sequential substitution of dichloropyrimidines. For instance, the synthesis of this compound can commence with a precursor like 2-amino-4,6-dichloropyrimidine. evitachem.com The reaction with 4-aminophenyl nucleophiles, often in the presence of a base like triethylamine, proceeds to yield the desired product. evitachem.com The reaction conditions are optimized to ensure high yields and purity. evitachem.com The regioselectivity of these reactions is a key consideration, as the electronic properties of the ring and any existing substituents dictate the position of nucleophilic attack. stackexchange.com While many SNAr reactions are believed to proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, recent studies suggest that some of these reactions may occur through a concerted mechanism. nih.gov

Table 1: Example of SNAr Reaction for Pyrimidinediamine Synthesis

| Starting Material | Reagent | Base | Solvent | Temperature | Product |

|---|

This table presents a representative synthetic protocol based on typical SNAr conditions. evitachem.com

The fundamental approach to constructing the pyrimidine ring itself is through condensation and cyclization reactions. The most prevalent method involves the reaction of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as guanidine, urea, or amidines. wikipedia.orgbu.edu.eg This strategy is highly versatile for producing a wide array of substituted pyrimidines.

To synthesize a 2,4-diaminopyrimidine scaffold, guanidine is a common N-C-N source. The three-carbon component is typically a β-dicarbonyl compound or a synthetic equivalent. wikipedia.org For the specific synthesis of this compound, this would require a precursor such as a 2-(4-aminophenyl)-1,3-dicarbonyl compound. The condensation with guanidine, often under basic or acidic conditions, leads to the formation of the heterocyclic ring in a single cyclization step. oup.com This approach allows for the early introduction of the desired 5-substituent into the synthetic sequence.

Amide bond formation is a critical reaction in organic synthesis and can be employed in the elaboration of side chains or in the synthesis of precursors for pyrimidinediamine derivatives. luxembourg-bio.com While the final target compound features an amino group, synthetic routes may proceed through intermediates where an amide linkage is present.

For example, a synthetic pathway could involve the condensation of a p-nitrobenzoic acid derivative with aniline to form an N-(4'-nitrobenzoyl)-aniline intermediate. google.com This reaction creates an amide bond and sets the stage for subsequent transformations. This amide-containing intermediate can then undergo further modifications, such as nitration of the aniline ring, followed by reduction of all nitro groups and subsequent cyclodehydration to form the final substituted diaminobenzimidazole ring, a related heterocyclic structure. google.com The initial amide formation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine. libretexts.orgyoutube.com Modern methods often utilize coupling reagents such as HBTU or DCC to facilitate the reaction between a carboxylic acid and an amine under milder conditions. luxembourg-bio.comresearchgate.net

Novel Synthetic Approaches and Methodological Advancements for the 2,4-Pyrimidinediamine Scaffold

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing heterocyclic scaffolds like 2,4-pyrimidinediamine.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In pyrimidine synthesis, this has led to the development of new protocols that minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govbenthamdirect.com

Key green strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. rasayanjournal.co.inbenthamdirect.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. rasayanjournal.co.inmdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex pyrimidine derivatives in a single step from three or more starting materials, increasing atom economy and reducing waste. rasayanjournal.co.injmaterenvironsci.com

Use of Green Solvents and Catalysts: Replacing toxic organic solvents with water or ionic liquids, and using environmentally benign catalysts, are central tenets of green pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com

These methods offer more sustainable alternatives to traditional synthetic routes, providing financial and environmental benefits. rasayanjournal.co.in

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidines

| Feature | Traditional Approach | Green Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwaves, Ultrasound |

| Solvents | Hazardous organic solvents (e.g., DMF, Chloroform) | Water, Ethanol, Ionic Liquids, Solvent-free |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Efficiency | Multi-step syntheses are common | One-pot and multicomponent reactions are preferred |

| Byproducts | Can generate significant waste | Minimized waste generation |

Retrosynthetic analysis is a powerful strategy for designing new synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com Applying this to this compound reveals several potential synthetic pathways and novel precursors.

Pathway A: Disconnection based on SNAr Chemistry A disconnection of the C4-N and C2-N bonds of the pyrimidine ring leads back to a 5-(4-aminophenyl)-2,4-dihalopyrimidine and ammonia or an amine equivalent. This suggests a synthesis starting from a pre-functionalized pyrimidine core.

Pathway B: Disconnection based on Cross-Coupling Chemistry A key disconnection is the C5-C(phenyl) bond. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, as the final step. The precursors would be a 5-halopyrimidine (e.g., 5-bromo-2,4-pyrimidinediamine) and a 4-aminophenylboronic acid derivative. This approach offers high modularity for creating a library of 5-aryl pyrimidinediamines.

Pathway C: Disconnection based on Ring Formation Breaking down the pyrimidine ring itself leads back to guanidine and a three-carbon precursor, such as (4-aminophenyl)malondialdehyde or a synthetic equivalent. This aligns with classical condensation strategies but encourages the design of novel three-carbon synthons.

This analytical approach not only rationalizes existing syntheses but also opens avenues for exploring new precursors and reaction sequences, potentially leading to more efficient and versatile routes to the target compound and its analogues. nih.gov

Table 3: Potential Novel Precursors Identified via Retrosynthesis

| Retrosynthetic Pathway | Key Precursor 1 | Key Precursor 2 |

|---|---|---|

| Cross-Coupling | 5-Bromo-2,4-pyrimidinediamine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Ring Condensation | Guanidine hydrochloride | 2-(4-Nitrophenyl)malononitrile |

| SNAr (alternative) | 2,4-Dichloro-5-(4-nitrophenyl)pyrimidine | Ammonia |

Prodrug Strategies for this compound Derivatives

Prodrugs of 2,4-pyrimidinediamine compounds have been a subject of investigation to improve their therapeutic potential. Patents disclose the creation of such prodrugs, along with compositions, intermediates, and synthetic methods for their preparation. google.comgoogle.com The core idea is to mask the amine functionality to modulate the molecule's properties in a controlled and reversible manner.

The design of chemically labile promoieties for aromatic amines like the one present in this compound is centered around creating a bioreversible linkage that is stable until it reaches its target environment. Common strategies involve acylation or the formation of carbamates, which can be designed for enzymatic or chemical cleavage.

N-Acyl and N-Aroyl Derivatives: The primary amino group of this compound can be acylated to form amide prodrugs. While amides are generally stable, their lability can be modulated by introducing specific substituents. The synthesis of N-(4-aminophenyl)-substituted benzamides, for instance, involves the reaction of p-nitrobenzoyl chloride with anilines, followed by the reduction of the nitro group. researchgate.net A similar approach could be envisioned for this compound, where the 4-amino group is acylated with a suitable carboxylic acid derivative.

Carbamate Prodrugs: Carbamates are another versatile class of promoieties for amines. The synthesis of carbamate derivatives of 2-aminopyrimidine (B69317) has been reported as a strategy to develop potent and orally active inhibitors of Lck kinase. mdpi.com For this compound, a carbamate prodrug could be synthesized by reacting the 4-amino group with a chloroformate or an activated carbonate. The electronic properties of the alcohol portion of the carbamate can be tuned to control the rate of hydrolysis.

The table below summarizes various chemically labile promoieties that are applicable for creating prodrugs of aromatic amines.

| Promoiety Type | General Synthetic Approach | Release Mechanism |

| N-Acyl | Reaction of the amine with an activated carboxylic acid (e.g., acyl chloride, anhydride). | Enzymatic hydrolysis by amidases. |

| N-Acyloxyalkyl | Reaction of the amine with an acyloxyalkyl halide. | Enzymatic hydrolysis of the ester followed by spontaneous decomposition. |

| N-Alkoxycarbonyl (Carbamate) | Reaction of the amine with a chloroformate or an activated carbonate. | Enzymatic or chemical hydrolysis. |

| N-Mannich Base | Condensation of the amine with an aldehyde and a compound with an active hydrogen. | Spontaneous hydrolysis, often pH-dependent. |

The linker connecting the promoiety to the parent drug plays a crucial role in the prodrug's activation mechanism. The choice of linker determines where and how the active drug is released.

Self-Immolative Linkers: These linkers are designed to undergo a spontaneous, irreversible intramolecular reaction to release the active drug following an initial triggering event, such as enzymatic cleavage. google.com A common self-immolative system is based on p-aminobenzyl carbamate (PABC). researchgate.net In a prodrug of this compound, the 4-amino group could be attached to a PABC linker, which in turn is connected to a promoiety that can be cleaved by a specific enzyme (e.g., a protease or a phosphatase). Once the promoiety is removed, the PABC linker undergoes a 1,6-elimination reaction to release the parent drug. Phosphate-based self-immolative linkers have also been designed for the delivery of amine-containing drugs. nih.gov

pH-Sensitive Linkers: Given the pH gradient in the gastrointestinal tract and the acidic microenvironment of tumors, pH-sensitive linkers are an attractive option for targeted drug delivery. These linkers are stable at physiological pH (around 7.4) but are cleaved at lower pH values. For an aromatic amine like in this compound, a pH-sensitive linker could be designed using functionalities that undergo hydrolysis or a conformational change in acidic conditions, leading to the release of the drug. For example, hydrazone linkers are known to be stable at neutral pH but hydrolyze in acidic environments. evitachem.com

The following table outlines different linker strategies used in prodrug development for amines.

| Linker Type | Trigger for Cleavage | Mechanism of Drug Release |

| Self-Immolative (e.g., PABC) | Enzymatic cleavage of a terminal promoiety. | Spontaneous intramolecular electronic cascade (e.g., 1,6-elimination). |

| pH-Sensitive (e.g., Hydrazone) | Acidic environment (low pH). | Hydrolysis of the linker. |

| Disulfide | Reducing environment (e.g., high glutathione concentration). | Reductive cleavage of the disulfide bond. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Aminophenyl 2,4 Pyrimidinediamine Derivatives

Impact of Substituent Modifications on the Pyrimidine (B1678525) Core Activity

The 2,4-diaminopyrimidine (B92962) core is a fundamental pharmacophore, and its biological activity is highly sensitive to the nature and position of substituents. nih.gov The amino groups at the C2 and C4 positions are crucial for establishing key interactions with biological targets, often acting as hydrogen bond donors. Modifications at other positions on the pyrimidine ring have been shown to modulate activity significantly.

Research indicates that the position of substituents on the pyrimidine nucleus greatly influences the resulting biological activities. nih.gov For instance, in various pyrimidine series, the introduction of small, lipophilic groups at the C6 position can enhance potency. Conversely, bulky substituents at this position are often detrimental, likely due to steric hindrance that disrupts the optimal binding conformation.

Studies on related 2-aminopyrimidine (B69317) derivatives have shown that substitutions at the C4 and C6 positions with chloro groups can lead to considerable biological activity, with dichloro analogs being more potent than their monochloro counterparts. researchgate.net The introduction of electron-releasing groups into related pyrimidine systems has also been linked to an enhancement of activity. researchgate.net The core structure's inherent electronic properties and its potential for substitution make it a versatile platform for drug design. humanjournals.com

| Substitution Position | Type of Substituent | Observed Impact on Activity | Plausible Rationale |

|---|---|---|---|

| C2, C4-Amino Groups | Unsubstituted (-NH2) | Essential for baseline activity | Act as key hydrogen bond donors in receptor binding |

| C6-Position | Small, lipophilic groups (e.g., methyl) | Increased potency | Favorable hydrophobic interactions in the binding pocket |

| C6-Position | Bulky groups | Decreased potency | Steric hindrance preventing optimal ligand-receptor fit |

| C4, C6-Positions | Halogens (e.g., -Cl) | Enhanced activity (dichloro > monochloro) | Modulation of electronic properties and potential for halogen bonding |

Influence of the 4-Aminophenyl Moiety Modifications on Biological Activity

Electronic and Steric Effects of Phenyl Ring Substitutions

Generally, the phenyl group is considered an inductively withdrawing group and a resonance donating group. wikipedia.org Studies on various scaffolds have shown that the introduction of EWGs, such as a nitro group, can decrease cytotoxic activity. mdpi.com In contrast, electron-releasing moieties on phenyl rings attached to heterocyclic systems have been associated with enhanced biological potential. humanjournals.com

Steric effects are also a major consideration. The phenyl group itself can create steric hindrance, and its position relative to other functional groups can impact molecular conformation and reactivity. nih.govnih.gov The substitution pattern on the phenyl ring can either facilitate or inhibit the optimal orientation of the molecule within a binding site. For example, substitutions at the ortho-positions of the phenyl ring may cause a twist relative to the pyrimidine core, altering the molecule's three-dimensional shape and its ability to bind effectively. The acidifying effects of phenyl substituents have been shown to decrease progressively with an increase in the acidity of the parent compounds, a phenomenon attributed to resonance saturation. utk.edu

| Substituent Type | Position on Phenyl Ring | Effect | Example Impact |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | meta, para | Electronic | Can decrease overall activity by altering charge distribution mdpi.com |

| Electron-Donating Group (EDG) | ortho, para | Electronic | May enhance activity through favorable electronic interactions humanjournals.com |

| Bulky Groups | ortho | Steric | Can induce torsional strain, forcing a non-planar conformation and reducing binding affinity nih.gov |

| Small Groups | Any | Steric/Electronic | Generally well-tolerated; can be used to fine-tune solubility and lipophilicity |

Role of Linker Length and Composition on Activity and Selectivity

In many derivatives of the 5-(4-aminophenyl)-2,4-pyrimidinediamine scaffold, the aminophenyl moiety is part of a larger linker system connecting the pyrimidine core to another pharmacophore or functional group. The characteristics of this linker are pivotal for biological activity. nih.gov

Length: An optimal linker length is crucial to correctly position the key binding elements (the pyrimidine and the distal group) within their respective binding pockets on a target protein.

Composition and Rigidity: Linker composition determines its properties. Aliphatic chains, such as polyethylene (B3416737) glycol (PEG) linkers, offer flexibility. In contrast, incorporating rigid fragments like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the molecule into a more favorable binding conformation and improve metabolic stability. nih.gov Cycloalkane-based linkers are a commonly used class of rigid linkers. nih.gov

The strategic design of the linker is a key factor in achieving high specificity and targeting efficiency. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by swapping a functional group with another that possesses similar physical or chemical properties. nih.govresearchgate.netresearchgate.net This approach has been applied to the this compound scaffold in several ways.

Pyrimidine Core Replacements (Scaffold Hopping): The pyrimidine ring can be replaced with other heterocyclic systems to explore novel chemical space and intellectual property. nih.gov For example, oxazolo[5,4-d]pyrimidine (B1261902) systems have been synthesized and investigated for biological activity. nih.govnih.gov Quinazoline is another privileged scaffold that can be considered a bioisostere of pyrimidine in certain contexts. nih.gov

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrazole. This can alter the molecule's hydrogen bonding capacity, polarity, and metabolic profile. For instance, replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the target.

Functional Group Replacements: The amino groups on the pyrimidine or the phenyl ring can be replaced with other hydrogen-bonding moieties. For example, a hydroxyl group or a modified amino group could be considered.

These replacements aim to retain the key binding interactions while optimizing the molecule's drug-like properties. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The relative orientation of the pyrimidine core and the 5-phenyl substituent is a key determinant of the molecule's shape and its ability to fit into a protein's binding site.

X-ray crystallography studies on related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, reveal that the core system is often essentially planar. nih.gov The conformation can be stabilized by intramolecular hydrogen bonds, which can pre-organize the molecule into a specific, low-energy state. nih.gov The dihedral angle between the pyrimidine ring and the attached phenyl ring is a critical parameter. A co-planar arrangement allows for maximum electronic conjugation between the two ring systems, which may be favorable for activity. However, steric clashes from substituents can force a twisted conformation, which could either be detrimental or, in some cases, required for fitting into a specific binding pocket.

Computational modeling and conformational analysis are therefore essential tools for understanding how structural modifications influence the preferred three-dimensional structure and, consequently, the biological activity of these compounds.

Molecular Mechanisms of Action of 5 4 Aminophenyl 2,4 Pyrimidinediamine and Its Analogs

Elucidation of Target Engagement and Binding Modalities

The initial step in understanding the pharmacological effects of a compound is to identify its molecular targets and characterize the nature of its interaction with these targets. For 5-(4-Aminophenyl)-2,4-pyrimidinediamine and its analogs, this has been approached through various experimental techniques.

Direct binding assays using purified recombinant proteins are fundamental in determining the affinity and selectivity of a compound for its target. In the context of pyrimidinediamine derivatives, which are often investigated as kinase inhibitors, these studies are crucial. For instance, analogs of the 2,4-diaminopyrimidine (B92962) scaffold have been evaluated for their inhibitory activity against specific kinases.

Structure-activity relationship (SAR) studies on a series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase revealed that modifications to the core structure significantly impact potency and selectivity. Specifically, 2-aminobenzyl analogs that occupy the Ala571 subpocket of the kinase demonstrated both good inhibitory activity and excellent kinase selectivity nih.gov. This suggests a direct binding interaction within the ATP-binding site of the kinase. Similarly, the discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases was established through cell-based screening and subsequent biochemical assays with purified enzymes nih.gov. The lead compound from this series, CYC116, exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively, indicating strong direct binding nih.gov.

These studies typically involve measuring the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50% (IC50) or determining the binding affinity (Ki). The data from such assays are instrumental in optimizing the lead compound for improved potency and selectivity.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement within a cellular context. researchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. researchgate.net When a compound binds to its target protein in intact cells, the resulting complex is more resistant to thermal denaturation. researchgate.net This stabilization can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of the target protein that remains soluble. researchgate.net

Table 1: Overview of Target Engagement Methodologies

| Methodology | Principle | Information Gained | Relevance to Pyrimidinediamine Derivatives |

| Direct Binding Studies | Measures the interaction between a compound and a purified recombinant protein. | Binding affinity (Ki), Inhibitory concentration (IC50), Selectivity. | Essential for initial target identification and optimization of kinase inhibitory activity. nih.govnih.gov |

| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in intact cells based on ligand-induced thermal stabilization of the target protein. | Confirmation of target binding in a physiological context, Cellular EC50 values. | Validates that the compound reaches and binds to its intended target within the cell. researchgate.netnih.gov |

Modulation of Cellular Pathways by Pyrimidinediamine Derivatives

The engagement of a molecular target by this compound and its analogs can trigger a cascade of downstream cellular events. Research has primarily focused on pathways related to cell cycle control, programmed cell death, and cell proliferation and migration.

Several pyrimidinediamine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest. This prevents cancer cells from proceeding through the phases of cell division.

A study on a series of 2,4-pyrimidinediamine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) found that a lead compound, 12a, could induce cell cycle arrest in A549 lung cancer cells. nih.gov Specifically, treatment with compound 12a led to a slight arrest in the S phase of the cell cycle. nih.gov Another study on pyrimidine-2,4-diamine analogues targeting G-protein coupled receptor-associated sorting protein 1 (GTSE1) demonstrated that the active compound, Y18, induced robust cell cycle arrest in colorectal and non-small cell lung cancer cells. nih.gov

The analysis of cell cycle distribution is typically performed using flow cytometry, where the DNA content of the cells is stained with a fluorescent dye. nih.gov This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. oncotarget.commdpi.com

Table 2: Effect of Pyrimidinediamine Analogs on Cell Cycle

| Compound/Analog | Cell Line | Observed Effect | Reference |

| Compound 12a (ALK/HDAC inhibitor) | A549 (Lung Cancer) | Slight S phase arrest | nih.gov |

| Compound Y18 (GTSE1 inhibitor) | HCT116 (Colorectal Cancer), A549 (NSCLC) | Robust cell cycle arrest | nih.gov |

Inducing programmed cell death in cancer cells is a key therapeutic strategy. Pyrimidinediamine derivatives have been shown to activate apoptotic pathways.

The aforementioned dual ALK and HDAC inhibitor, compound 12a, was found to induce apoptosis in A549 and H2228 cancer cells. nih.govsemanticscholar.org This was evidenced by an increase in the percentage of apoptotic cells in a dose-dependent manner. nih.gov Mechanistically, compound 12a was shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2. semanticscholar.org

While the term "methuosis," a form of non-apoptotic cell death, has not been specifically linked to this compound or its analogs in the reviewed literature, the modulation of autophagy has been noted. Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govnih.gov The interplay between apoptosis and autophagy is complex and can be influenced by various compounds.

The ability of cancer cells to proliferate uncontrollably and to migrate to distant sites is a hallmark of malignancy. Pyrimidinediamine derivatives have demonstrated the potential to inhibit these processes.

The dual ALK/HDAC inhibitor, compound 12a, was effective in inhibiting the proliferation of ALK-positive cancer cell lines. nih.gov Furthermore, it was shown to prevent cell migration and invasion in a dose-dependent manner. semanticscholar.org Similarly, the GTSE1 inhibitor Y18 significantly inhibited the proliferation, adhesion, migration, and invasion of cancer cells in vitro. nih.gov This was attributed to the suppression of GTSE1 transcription and expression. nih.gov

The inhibition of cell proliferation is often a primary endpoint in the evaluation of potential anticancer agents and is typically measured using assays that assess cell viability or metabolic activity. Cell migration and invasion are commonly studied using wound-healing assays or transwell migration assays.

Table 3: Inhibitory Effects of Pyrimidinediamine Analogs on Proliferation and Migration

| Compound/Analog | Cell Line | Inhibitory Effect | Mechanism | Reference |

| Compound 12a (ALK/HDAC inhibitor) | A549, H2228 | Inhibition of proliferation, migration, and invasion | Down-regulation of p-ALK protein, up-regulation of Ac-H3 protein | nih.govsemanticscholar.org |

| Compound Y18 (GTSE1 inhibitor) | HCT116, A549 | Inhibition of proliferation, adhesion, migration, and invasion | Suppression of GTSE1 transcription and expression | nih.gov |

Mechanisms of Resistance to Pyrimidinediamine-Based Therapies

The clinical efficacy of therapies targeting specific molecular pathways can be significantly hampered by the development of drug resistance. In the context of treatments involving this compound and its analogs, which often function as potent kinase inhibitors, resistance can emerge through two primary mechanisms: the acquisition of mutations in the drug's molecular target and the activation of compensatory signaling pathways that bypass the inhibited pathway.

A primary mechanism of acquired resistance to pyrimidinediamine-based therapies, particularly those targeting the epidermal growth factor receptor (EGFR), involves the emergence of secondary mutations within the kinase domain of the target protein. These mutations can interfere with the binding of the inhibitor, thereby restoring the kinase activity and downstream signaling that promotes cell proliferation and survival.

Extensive research has been conducted on analogs of this compound, such as the third-generation EGFR inhibitors. These studies have identified several key mutations that confer resistance. For instance, in the context of non-small cell lung cancer (NSCLC) harboring the T790M mutation, which itself is a mechanism of resistance to earlier generation EGFR inhibitors, treatment with pyrimidine-based inhibitors like WZ4002 and rociletinib (B611991) (CO-1686) can lead to the development of tertiary mutations.

A notable example is the C797S mutation, which occurs at the covalent binding site of irreversible inhibitors within the EGFR kinase domain. nih.govnih.gov This substitution of cysteine with serine prevents the formation of the covalent bond that is crucial for the inhibitory activity of these drugs. nih.gov The C797S mutation has been identified in patients who have developed resistance to third-generation EGFR inhibitors. nih.govnih.gov

In addition to the C797S mutation, other point mutations have been identified that also lead to resistance against pyrimidine-based EGFR inhibitors. Preclinical studies using mutagenesis screens have revealed mutations such as L718Q and L844V. nih.gov These mutations, while conferring resistance to pyrimidine-based inhibitors like WZ4002 and rociletinib, interestingly, may not affect the sensitivity to first-generation quinazoline-based EGFR inhibitors. nih.gov

The table below summarizes key resistance-conferring mutations identified in the context of pyrimidinediamine-based EGFR inhibitors.

| Mutation | Affected Analog(s) | Mechanism of Resistance | References |

| C797S | WZ4002, Rociletinib (CO-1686), Osimertinib (AZD9291) | Prevents covalent bond formation between the inhibitor and the EGFR kinase domain. | nih.govnih.gov |

| L718Q | WZ4002, Rociletinib (CO-1686) | Alters the conformation of the ATP-binding pocket, reducing inhibitor affinity. | nih.gov |

| L844V | WZ4002, Rociletinib (CO-1686) | Affects the kinase domain structure, leading to reduced drug binding. | nih.gov |

This table is interactive. Click on the headers to sort the data.

It is important to note that the specific resistance mutations that arise can depend on the genetic background of the tumor and the specific pyrimidinediamine-based inhibitor being used. The continuous evolution of the molecular target under therapeutic pressure underscores the dynamic nature of drug resistance.

Beyond the acquisition of direct mutations in the drug target, cancer cells can develop resistance to pyrimidinediamine-based therapies by activating alternative signaling pathways. This mechanism, often referred to as "pathway bypass" or "compensatory signaling," allows the cell to circumvent the blockade imposed by the inhibitor and maintain the signaling outputs necessary for growth and survival.

In the context of pyrimidinediamine analogs that target EGFR, the activation of other receptor tyrosine kinases (RTKs) is a common mode of resistance. nih.gov This can occur through the amplification or overexpression of alternative RTKs, leading to the activation of parallel signaling cascades that converge on the same downstream effectors as EGFR. For example, amplification of MET and HER2 (ErbB2), as well as the upregulation of AXL, have been implicated in resistance to EGFR tyrosine kinase inhibitors. nih.gov

The activation of the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway has also been identified as a mechanism of resistance to pyrimidine-based EGFR inhibitors like WZ4002. nih.gov Activation of IGF-1R can drive signaling through the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a critical downstream cascade that promotes cell survival and proliferation. nih.gov

Furthermore, resistance can be mediated by alterations in downstream signaling components. The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are two major signaling axes that are frequently activated in cancer. nih.govmdpi.com Activation of these pathways, either through mutations in their components or through upstream signals from other receptors, can render cells resistant to EGFR inhibition by providing alternative routes for growth signals. nih.govnih.gov For instance, amplification of MAPK1 (ERK2) and loss of negative regulators of the MAPK pathway have been associated with resistance to WZ4002. nih.gov

Crosstalk between the EGFR signaling pathway and other signaling networks, such as the Notch and Wnt pathways, can also contribute to the development of resistance. nih.gov Activation of the Notch signaling pathway has been linked to resistance to EGFR inhibitors, and the interplay between these pathways can influence the cellular response to targeted therapies. nih.gov

The table below provides an overview of key compensatory signaling pathways implicated in resistance to pyrimidinediamine-based therapies.

| Compensatory Mechanism | Key Molecules/Pathways Involved | Effect on Downstream Signaling | References |

| Alternative Receptor Tyrosine Kinase (RTK) Activation | MET, HER2 (ErbB2), AXL, IGF-1R | Activation of parallel signaling cascades (e.g., PI3K-AKT, MAPK) to bypass EGFR blockade. | nih.govnih.gov |

| Downstream Pathway Activation | PI3K-AKT-mTOR, RAS-RAF-MEK-ERK (MAPK) | Sustained pro-survival and proliferative signaling despite EGFR inhibition. | nih.govnih.govmdpi.com |

| Signaling Pathway Crosstalk | Notch, Wnt/β-catenin | Modulation of cellular response to EGFR inhibition and promotion of a resistant phenotype. | nih.gov |

This table is interactive. Click on the headers to sort the data.

The activation of these compensatory mechanisms highlights the remarkable plasticity of cancer cells and the complex signaling networks that govern their behavior. Understanding these resistance pathways is crucial for the development of rational combination therapies aimed at overcoming drug resistance and improving patient outcomes.

Computational Chemistry and Structural Biology Studies of 5 4 Aminophenyl 2,4 Pyrimidinediamine

Molecular Docking and Scoring Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and estimating the binding affinity of compounds like 5-(4-aminophenyl)-2,4-pyrimidinediamine and its derivatives.

Docking studies on analogs have been instrumental in elucidating their mechanism of action. For instance, in the context of discovering inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR), a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were evaluated in silico before synthesis. nih.gov These studies predicted how the compounds would fit into the active site of both wild-type and mutant forms of the enzyme, guiding the selection of candidates for synthesis and biological testing. nih.gov Similarly, docking analyses of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 (CDK2) have helped to rationalize their structure-activity relationships, showing that binding energies correlate with inhibitory activity. nih.gov These simulations typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. For example, docking of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives into the CDK2 receptor (PDB ID: 1HCK) showed binding energies ranging from -7.4 to -7.9 kcal/mol, highlighting critical interactions within the active site. nih.gov

| Target Protein | Ligand Series | Key Findings | Reference |

|---|---|---|---|

| Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Predicted binding modes in wild-type and mutant PfDHFR, guiding synthesis of potent inhibitors. | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amines | Calculated binding energies (-7.4 to -7.9 kcal/mol) correlated with antioxidant activity. Identified key interactions with the 1HCK receptor. | nih.gov |

| DNA Gyrase B (E. coli) | Pyrimidin-2-amine derivatives | Docking scores correlated well with biological activity, showing favorable binding interactions at the active site. | researchgate.net |

| BRD4 / PLK1 | 5-arylethylidene-aminopyrimidine-2,4-diones | Active compounds fitted the volasertib binding site, forming key H-bond and hydrophobic interactions. | nih.gov |

Molecular Dynamics (MD) Simulations for Protein-Ligand Interaction Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are frequently used to refine docking poses and to understand the conformational changes that may occur upon ligand binding.

For various pyrimidine-based inhibitors, MD simulations have been employed to validate docking results and to analyze the stability of the predicted interactions. nih.govnih.gov For example, after identifying potential inhibitors for the NLRP3 inflammasome through docking, MD simulations were used to confirm the stability of the ligand within the binding pocket. nih.gov In studies of CDK inhibitors, MD simulations lasting tens of nanoseconds are used to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone, providing insights into the complex's stability. nih.gov These simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation, providing stronger evidence for the proposed binding mode. A study on FGFR1 inhibitors used 50 ns MD simulations to explore binding mechanisms and selectivity, confirming the stability of the ligand-receptor complexes. nih.gov

| Protein-Ligand System | Simulation Software/Duration | Purpose of Simulation | Key Outcome | Reference |

|---|---|---|---|---|

| NLRP3 Inflammasome Inhibitors | Not Specified | To assess the stability of docked poses. | Confirmed the stability of novel inhibitor scaffolds in the binding site. | nih.gov |

| CDK2/4/6 Inhibitors (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives) | SYBYL 6.9 | To verify the effectiveness of interaction fields and foster development of potent inhibitors. | Provided comprehensive analysis of structure-activity relationships and interaction stability. | nih.gov |

| FGFR1/FGFR4 Inhibitors (1-(1H-benzimidazol-5-yl)-5-aminopyrazoles) | AMBER14 / 50 ns | To refine docking models, study dynamic characteristics, and explore selectivity mechanisms. | Predicted binding conformations were stabilized and refined; binding free energies were calculated. | nih.gov |

| PDE4B Inhibitors (2-phenylpyrimidine analogues) | Not Specified / 10 ns | To confirm docking results and the stability of the ligand-protein complex. | Confirmed the stability of the complex and the presumed active conformation of the ligand. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of the 2,4-pyrimidinediamine scaffold, QSAR studies are vital for predicting the activity of newly designed compounds and for understanding which physicochemical properties are key for their biological function.

Several QSAR studies have been conducted on pyrimidine derivatives. In one such study on anti-malarial 2,4-diamino-pyrimidines, QSAR analysis revealed that lipophilicity was a primary driver of improved activity. nih.gov In another example, 2D-QSAR models were developed for pyrimidine-2,4-dione derivatives as HIV Reverse Transcriptase inhibitors. imist.maimist.ma These models used quantum and physicochemical descriptors like density, number of H-bond acceptors, and LUMO energy to build predictive linear and non-linear equations. imist.ma The statistical quality of these models is typically assessed by parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²), with higher values indicating a more robust and predictive model. nih.gov For instance, a study on VEGFR-2 inhibitors using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) approaches yielded R² values of 0.889 and 0.998, respectively, demonstrating the high predictive power of the non-linear ANN model. nih.gov

| Compound Series | Biological Target/Activity | QSAR Method | Key Descriptors | Statistical Parameters | Reference |

|---|---|---|---|---|---|

| Urea substituted 2,4-diamino-pyrimidines | Anti-malarial (P. falciparum) | Not Specified | Lipophilicity (logD) | Identified lipophilicity as a key driver of activity. | nih.gov |

| Pyrimidine-2,4-dione derivatives | HIV Reverse Transcriptase | 2D-QSAR (MLR, MNLR) | Density, H-bond acceptors, ClogP, LUMO energy | Not specified in abstract. | imist.maimist.ma |

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 inhibition | MLR and ANN | 5 selected descriptors | MLR: R²=0.889; ANN: R²=0.998 | nih.gov |

| 2-phenylpyrimidine analogues | PDE4B inhibition | 3D-QSAR | Pharmacophore-based | R²=0.918, Q²=0.852 | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening, identifying potential new hits. nih.gov

This approach has been successfully applied to scaffolds related to this compound. For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine analogs that selectively inhibit phosphodiesterase 4B (PDE4B). nih.govsemanticscholar.org This model was then used to build a statistically significant 3D-QSAR model and to understand the key binding features. nih.gov In another study, a hierarchical virtual screening strategy, which can include pharmacophore-based filtering alongside docking and MD simulations, was used to identify novel inhibitors for the NLRP3 inflammasome. nih.gov Virtual screening campaigns have also been used to find new inhibitor scaffolds for targets like the immunoproteasome and proteasomes, demonstrating the power of this technique in hit identification. mdpi.comfiu.edu

| Target | Methodology | Pharmacophore Features | Outcome | Reference |

|---|---|---|---|---|

| PDE4B | Ligand-based pharmacophore modeling and 3D-QSAR | Five-point model (features not specified) | Development of a predictive 3D-QSAR model (R²=0.918). | nih.govsemanticscholar.org |

| Immunoproteasome (β1i and β5i subunits) | Dynamic pharmacophore modeling, docking, and virtual screening | Not Specified | Identification of seven hit compounds with inhibitory activity (Ki values from 11.84 to 31.95 µM). | mdpi.com |

| P. falciparum 5-aminolevulinate synthase | Ligand-based pharmacophore modeling and virtual screening | Hydrogen bond donors/acceptors, aromatics, hydrophobicity | Screening of multiple databases yielded 2,755 hits for further analysis. | nih.gov |

Structural Biology of Protein-Ligand Complexes

Structural biology techniques provide direct, high-resolution experimental information about how ligands bind to their target macromolecules. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods used for this purpose.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of protein-ligand complexes. nih.govmdpi.com It provides unambiguous evidence of the ligand's binding mode, orientation, and conformation within the active site, revealing detailed interactions such as specific hydrogen bonds and the positions of water molecules. This information is invaluable for structure-based drug design, allowing chemists to rationally design modifications to improve binding affinity and selectivity.

While a crystal structure for the specific compound this compound may not be publicly available, numerous structures of proteins in complex with analogs containing the 2,4-pyrimidinediamine core have been deposited in the Protein Data Bank (PDB). These structures have been crucial in the development of inhibitors for various kinases and other enzymes. For example, the crystal structures of ERAP1, an aminopeptidase, in complex with inhibitors have confirmed binding modes and enabled rationalization of structure-activity relationship (SAR) data, leading to improved ligand design. peakproteins.com

| PDB ID | Target Protein | Ligand Description | Resolution (Å) | Key Interactions/Significance | |

|---|---|---|---|---|---|

| 2YD0 | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Bestatin (inhibitor) | Not specified in text | Revealed the closed, active form of the enzyme and confirmed the binding mode of tool inhibitors. | peakproteins.com |

| 3tnw (example) | CDK2-TK | CAN508 (Pyrazolo[1,5-a]pyrimidine) | Not specified in text | Used as a reference to compare the binding patterns of newly designed pyrazolo[1,5-a]pyrimidine derivatives. | tpcj.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study protein-ligand interactions in solution, providing information that is complementary to the static solid-state picture from X-ray crystallography. nih.gov NMR can confirm ligand binding, map the binding site on the protein, and determine the conformation of the bound ligand.

Techniques such as Chemical Shift Perturbation (CSP), where changes in the NMR signals of the protein's atoms are monitored upon addition of the ligand, can identify the specific amino acid residues involved in the interaction. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close contact with the protein. Furthermore, Nuclear Overhauser Effect (NOESY) experiments can reveal through-space interactions, which are crucial for determining the 3D structure of the bound ligand and for identifying hydrogen bonds. nih.gov For instance, a study on the interaction between vancomycin and a muramyl pentapeptide used 1H NMR and NOESY to confirm known hydrogen bonds and identify new interactions that had not been previously described. nih.gov Such detailed structural and dynamic information is critical for a comprehensive understanding of the binding mechanism of 2,4-pyrimidinediamine derivatives.

| System Studied | NMR Technique(s) | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| Vancomycin and Muramyl Pentapeptide | 1H NMR, NOESY, HSQC | To study binding interactions and identify hydrogen bonds in solution. | Confirmed known hydrogen bonds and identified two new H-bonds involving the L-lysine side chain. | nih.gov |

| SH3 Domain and Peptides (with 5-fluorotryptophan) | 19F NMR Lineshape Analysis, 1H-15N HSQC | To quantify protein-ligand binding affinity and kinetics. | Demonstrated that 19F NMR lineshape analysis provides equivalent binding parameters to 2D 1H-15N NMR. | nih.gov |

| Various Pyrazolo[3,4-d]pyrimidines | 1H NMR, 13C NMR | Structural characterization of newly synthesized compounds. | Confirmed the chemical structures of the target molecules. | mdpi.com |

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the high-resolution visualization of complex biomolecular structures in their near-native states. While specific Cryo-EM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this technology to kinases, a major target class for pyrimidinediamine derivatives, provides a clear framework for its potential utility.

Recent advancements have pushed the resolution limits of Cryo-EM, making it a viable tool for structure-based drug design (SBDD) for a wide range of protein targets, including those that have been challenging to crystallize. nih.gov High-resolution Cryo-EM can elucidate the binding modes of small molecule inhibitors, revealing intricate details of protein-ligand interactions and the surrounding water networks within the active site. nih.gov

For instance, high-resolution Cryo-EM has been successfully used to determine the structures of the human CDK-activating kinase (CAK), a key regulator of cell growth and a target for cancer therapeutics, in complex with various inhibitors. nih.govnih.gov These studies have provided a detailed understanding of how different chemical scaffolds, including those containing pyrimidine moieties, interact with the kinase active site. This knowledge is instrumental in guiding the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov The established methodological framework for using high-resolution Cryo-EM in SBDD for kinases demonstrates its applicability for studying the binding of this compound and its analogs to their respective kinase targets. nih.gov

The ability of Cryo-EM to capture proteins in different conformational states is particularly valuable for understanding the dynamic nature of enzyme regulation and inhibitor binding. This is crucial for designing inhibitors that target specific conformational states of kinases, a strategy that can lead to enhanced selectivity and reduced off-target effects. As Cryo-EM technology continues to evolve, its application in visualizing the interactions of pyrimidinediamine-based compounds with their biological targets is expected to become more widespread, providing invaluable insights for drug discovery. creative-biostructure.combitesizebio.com

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based and structure-based drug design are two complementary pillars of modern medicinal chemistry. In the context of this compound, these approaches leverage computational and structural data to design novel derivatives with enhanced biological activity.

Structure-based drug design relies on the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or Cryo-EM. For pyrimidinediamine-based kinase inhibitors, the binding mode typically involves the formation of hydrogen bonds between the pyrimidine ring and the hinge region of the kinase. mdpi.com The 2,4-diaminopyrimidine (B92962) scaffold is particularly effective in this regard, mimicking the adenine base of ATP. mdpi.comnih.gov

Pharmacophore modeling, a key component of ligand-based design, defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov For a series of 2-phenylpyrimidine analogues, pharmacophore models have been developed to guide the design of selective inhibitors. semanticscholar.org Such models for this compound and its derivatives would typically include hydrogen bond donors and acceptors, aromatic features, and hydrophobic centers, reflecting the key interactions with their target proteins. researchgate.netresearchgate.net

Computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the electronic properties, molecular electrostatic potential, and frontier molecular orbitals of diaminopyrimidine derivatives. acs.orgnih.gov This information helps in understanding the reactivity and stability of these compounds, further informing the design of new analogs with improved properties. acs.orgresearchgate.net

The synergy between ligand-based and structure-based approaches allows for a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, facilitating the optimization of their potency, selectivity, and pharmacokinetic profiles. nih.gov

Fragment-Based Drug Discovery (FBDD) in Pyrimidinediamine Research

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. These fragment hits then serve as starting points for the development of more potent and selective inhibitors through fragment growing, linking, or merging strategies. nih.gov

The pyrimidine scaffold is a common motif in fragment libraries due to its prevalence in known drugs and its ability to form key interactions with biological targets. mdpi.com Screening of pyrimidine-focused fragment libraries has been successfully employed to identify hits for various targets. For example, the screening of diversified pyrimidine-focused DNA-encoded libraries has led to the identification of potent inhibitors. nih.gov

While specific FBDD campaigns starting from the this compound fragment are not widely reported, the principles of FBDD are highly applicable. A fragment derived from this scaffold would possess the key 2,4-diaminopyrimidine core for hinge binding in kinases, along with a vector for growth into other pockets of the active site.

The efficiency of FBDD relies on the quality and diversity of the fragment library. nih.gov Libraries designed to be functionally diverse, considering the types of interactions they can make, have been shown to be more efficient at recovering protein binding information than purely structurally diverse libraries. nih.gov The inclusion of fragments based on privileged scaffolds like pyrimidine enhances the likelihood of identifying high-quality hits. researchgate.net

The table below illustrates a hypothetical FBDD screening cascade that could be applied to identify inhibitors based on a pyrimidinediamine fragment.

| Screening Stage | Technique | Purpose | Hypothetical Outcome for a Pyrimidinediamine Fragment |

| Primary Screen | Surface Plasmon Resonance (SPR) or Thermal Shift Assay | Identify fragments that bind to the target protein. | The 2,4-diaminopyrimidine fragment shows weak binding to the target kinase. |

| Hit Validation | Nuclear Magnetic Resonance (NMR) or X-ray Crystallography | Confirm binding and determine the binding site and mode. | NMR confirms binding to the ATP-binding site, and crystallography reveals hydrogen bonding to the hinge region. |

| Hit-to-Lead Optimization | Medicinal Chemistry (Fragment Growing/Linking) | Increase potency and selectivity. | Addition of substituents to the phenyl ring to occupy adjacent hydrophobic pockets leads to a significant increase in affinity. |

Chemical Space Exploration and Diversity Analysis

The exploration of chemical space is a central theme in drug discovery, aiming to identify novel molecular scaffolds and substitution patterns that can lead to new therapeutics. For the this compound scaffold, this involves synthesizing and evaluating a diverse range of derivatives to map out the structure-activity landscape.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse and complex molecules. researchgate.netresearchgate.net The application of DOS to pyrimidine-based scaffolds allows for the generation of polyheterocyclic compounds with novel three-dimensional shapes, expanding the explorable chemical space beyond traditional flat, aromatic structures. researchgate.netresearchgate.net This approach is crucial for identifying inhibitors that can target less-conserved regions of protein active sites, potentially leading to greater selectivity.

The design of chemical libraries is a critical aspect of this exploration. Libraries can be designed to be either broadly diverse to cover a wide range of chemical space or focused around a particular scaffold known to have activity against a target class. nih.gov The construction of pyrimidine-focused libraries, for example through DNA-encoded library technology, allows for the rapid screening of millions of compounds to identify novel hits. nih.gov

Computational methods play a vital role in analyzing the diversity of these libraries. Molecular descriptors, such as physicochemical properties and molecular fingerprints, are used to quantify the diversity of a compound collection and compare it to known drugs or other libraries. mdpi.com This analysis ensures that the synthesized library effectively explores new regions of chemical space.

The table below summarizes key parameters used in the diversity analysis of a hypothetical library of this compound analogs.

| Parameter | Description | Significance for Diversity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | A wider range of MWs can explore different binding pocket sizes. |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Varying LogP values are important for optimizing both binding and pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Increased flexibility can allow for better adaptation to the binding site, but excessive flexibility can be entropically unfavorable. |

| Scaffold Diversity | The variety of core ring structures in a library. | High scaffold diversity increases the chances of discovering novel chemotypes. |

By systematically exploring the chemical space around the this compound core, researchers can identify novel derivatives with improved therapeutic potential and a deeper understanding of the structural requirements for biological activity.

Advanced Research Avenues and Future Directions for the 5 4 Aminophenyl 2,4 Pyrimidinediamine Scaffold

Development of Chemical Probes based on the Pyrimidinediamine Structure

Chemical probes are indispensable tools in chemical biology and drug discovery for validating and studying the function of biological targets. rjeid.comox.ac.uk The development of probes based on the 5-(4-Aminophenyl)-2,4-pyrimidinediamine scaffold is a promising area of research. These small molecules can be designed to interact with specific cellular targets, thereby helping to elucidate complex biological pathways. ox.ac.uk

A well-designed chemical probe should exhibit high potency and selectivity for its intended target. semanticscholar.org By incorporating reporter groups, such as fluorescent tags or biotin, onto the pyrimidinediamine scaffold, researchers can visualize and track the target protein within cells or isolate it for further study. rsc.org Activity-based probes, which form a covalent bond with their target, are particularly valuable for identifying enzyme activity in complex biological samples. rsc.org

The creation of these specialized molecules allows for a deeper understanding of the cellular functions of proteins targeted by pyrimidinediamine-based compounds, which is crucial for the development of new therapeutics. nih.gov

Applications in Chemical Biology and Target Validation

The this compound scaffold and its derivatives serve as powerful tools in chemical biology for target identification and validation. nih.gov Once a compound demonstrates a desirable phenotypic effect in a cell-based assay, identifying its molecular target is a critical next step. Chemical biology approaches, often employing probes derived from the active compound, are essential for this process. researchgate.net

Target validation confirms that modulating the activity of a specific protein with a small molecule will have a therapeutic effect. researchgate.net The use of high-quality chemical probes derived from the pyrimidinediamine scaffold can provide strong evidence for the role of a particular target in a disease state. nih.gov This is especially important in complex diseases like cancer, where targeted therapies that inhibit specific proteins controlling cancer cell growth are becoming increasingly prevalent. ccia.org.au

The insights gained from these chemical biology studies can accelerate the drug discovery process by providing confidence in the selection of new drug targets and guiding the optimization of lead compounds. nih.govresearchgate.net

Strategies for Enhancing Selectivity and Potency through Scaffold Modifications

A central focus in the development of drugs based on the this compound scaffold is the continual improvement of their selectivity and potency. Medicinal chemists employ various strategies to modify the core structure to achieve these goals. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how different chemical modifications impact the compound's biological activity. nih.gov

Key strategies for enhancing selectivity and potency include:

Introduction of specific functional groups: Adding or altering substituents on the pyrimidine (B1678525) or phenyl rings can create more specific interactions with the target protein, increasing both binding affinity and selectivity over off-target proteins. For example, introducing a sulfonamide structure has been shown to increase the selectivity of certain kinase inhibitors. nih.gov

Conformational constraint: Modifying the scaffold to lock it into a specific three-dimensional shape can improve its fit within the target's binding site. This can be achieved through cyclization or the introduction of rigid linkers.

Bioisosteric replacement: Replacing certain chemical groups with others that have similar physical or chemical properties can optimize the compound's pharmacokinetic profile and potency.

These modifications are often guided by computational modeling and structural biology data, which provide insights into the precise interactions between the compound and its target. mdpi.com

Table 1: Examples of Scaffold Modifications and Their Effects

| Modification | Rationale | Potential Outcome |

|---|---|---|

| Addition of a methyl group | To probe for specific hydrophobic pockets in the target's binding site. | Increased potency and selectivity. |

| Introduction of a fluorine atom | To alter electronic properties and improve metabolic stability. | Enhanced pharmacokinetic properties and cellular activity. mdpi.com |

| Replacement of a phenyl ring with a pyridine (B92270) ring | To introduce a hydrogen bond acceptor and improve solubility. | Improved drug-like properties and target engagement. |

Exploration of Polypharmacology and Multi-Targeted Design

While high selectivity is often a primary goal in drug design, there is a growing appreciation for the therapeutic potential of polypharmacology—the ability of a single compound to interact with multiple targets. nih.govsemanticscholar.org Complex diseases like cancer often involve multiple dysregulated pathways, making a multi-targeted approach potentially more effective than inhibiting a single target. nih.gov

The this compound scaffold is well-suited for the design of multi-targeted agents due to its ability to be modified to interact with various protein families, particularly kinases. wiley.com By carefully designing the substitution patterns on the scaffold, it is possible to create compounds that inhibit a specific set of targets involved in a particular disease. mdpi.com

This approach requires a deep understanding of the structural biology of the desired targets and the ability to design molecules that can effectively bind to each of them. scilit.com The ultimate goal is to achieve a synergistic therapeutic effect while minimizing off-target toxicities. semanticscholar.org

Intellectual Property Landscape and Chemical Synthesis Patents

The intellectual property landscape surrounding the this compound scaffold is extensive, with numerous patents covering novel derivatives, synthetic methods, and therapeutic applications. google.com These patents are crucial for protecting the investments made in research and development and for incentivizing the discovery of new medicines.

Patents in this area typically claim:

Novel chemical entities: New compounds based on the pyrimidinediamine scaffold with specific substitutions.

Methods of synthesis: Novel and efficient processes for preparing these compounds. nih.govevitachem.com

Therapeutic uses: The application of these compounds for treating specific diseases, such as cancer or inflammatory disorders. google.com

A thorough analysis of the patent literature is essential for any research program in this area to ensure freedom to operate and to identify opportunities for new inventions.

Supramolecular Chemistry and Non-Covalent Interactions in Drug Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, plays a critical role in drug design. researchgate.netconsensus.app The binding of a drug to its target is governed by a complex interplay of non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. fortunejournals.com

For the this compound scaffold, understanding these interactions is key to designing more potent and selective inhibitors. The aromatic rings of the scaffold can participate in π-π stacking with aromatic amino acid residues in the target's binding site, while the amino groups are excellent hydrogen bond donors and acceptors. mdpi.com

Computational tools and experimental techniques like X-ray crystallography are used to study these interactions in detail. mdpi.com This knowledge allows medicinal chemists to design modifications to the scaffold that optimize these non-covalent interactions, leading to improved binding affinity and specificity. nih.gov The formation of intramolecular hydrogen bonds can also be used to create a pseudo-ring structure, which can constrain the conformation of the molecule and lead to highly potent and selective compounds. researchgate.net

Potential for Drug Repurposing based on Chemical Properties

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy for accelerating the drug development process. nih.govresearchgate.net The this compound scaffold is present in a number of compounds that have been investigated for various indications. The chemical properties of these molecules may make them suitable for treating other diseases. researchgate.net

The potential for repurposing is often guided by an understanding of a compound's mechanism of action and its off-target activities. For example, a kinase inhibitor developed for cancer might be repurposed for an inflammatory disease if the target kinase is also involved in inflammatory pathways.

Computational methods can be used to screen libraries of existing compounds against new targets, and phenotypic screening can identify unexpected activities of known drugs. researchgate.net The rich pharmacology of the pyrimidinediamine class of compounds makes them a promising area for drug repurposing efforts. mdpi.comnih.gov

常见问题

Q. What are the primary synthetic routes for 5-(4-Aminophenyl)-2,4-pyrimidinediamine, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 4-aminophenyl precursors with pyrimidine derivatives under basic conditions. For example, analogous pyrimidine compounds are synthesized via nucleophilic substitution using sodium methoxide as a base in polar aprotic solvents like dimethylformamide (DMF) . Optimization may include adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios to improve yields. Continuous flow reactors and chromatographic purification (e.g., silica gel column chromatography) are recommended for scalability and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key methods include: